(R)-tert-butyl 2-methylaziridine-1-carboxylate

Catalog No.
S3016593
CAS No.
129319-91-1
M.F
C8H15NO2
M. Wt
157.213
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-butyl 2-methylaziridine-1-carboxylate

CAS Number

129319-91-1

Product Name

(R)-tert-butyl 2-methylaziridine-1-carboxylate

IUPAC Name

tert-butyl (2R)-2-methylaziridine-1-carboxylate

Molecular Formula

C8H15NO2

Molecular Weight

157.213

InChI

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m1/s1

InChI Key

VQLIJOWSVJKBFP-VJSCVCEBSA-N

SMILES

CC1CN1C(=O)OC(C)(C)C

Solubility

not available
  • Potential as a Synthetic Building Block: Due to its functional groups (a tert-butyl ester and a methylaziridine ring), (R)-tert-butyl 2-methylaziridine-1-carboxylate might hold potential as a building block in organic synthesis. The tert-butyl ester group can be manipulated to introduce various functionalities, while the aziridine ring is a valuable scaffold found in many biologically active molecules. However, further research is needed to explore its reactivity and synthetic utility.
  • Studies on Related Compounds: Scientists have investigated the synthesis and applications of other aziridine derivatives. These studies suggest the potential for (R)-tert-butyl 2-methylaziridine-1-carboxylate in areas like the development of new therapeutics or catalysts. But due to the limited research on this specific compound, it's difficult to draw definitive conclusions.

Finding More Information:

Scientific databases like PubChem and specialized databases on organic synthesis might provide more details on the properties and potential applications of (R)-tert-butyl 2-methylaziridine-1-carboxylate as new research is published.

  • PubChem Entry for (R)-tert-Butyl 2-methylaziridine-1-carboxylate: PubChem:

(R)-tert-butyl 2-methylaziridine-1-carboxylate is a chiral organic compound characterized by its four-membered aziridine ring structure. The compound's systematic name indicates the presence of a tert-butyl group, which is a bulky substituent that enhances steric hindrance and influences reactivity. The "(R)" configuration denotes a specific spatial arrangement around the chiral center within the aziridine ring, making it an important building block in asymmetric synthesis and medicinal chemistry. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it has a molecular weight of approximately 157.21 g/mol .

(R)-tert-Butyl 2-methylaziridine-1-carboxylate itself is not expected to have a specific mechanism of action as it's a building block for other molecules. Its significance lies in its ability to introduce the aziridine ring and the chiral center into more complex target molecules, which might then exhibit specific biological activities depending on their structure.

  • Potential Irritant: The presence of the aziridine ring suggests potential irritant properties to skin and eyes.
  • Suspected Respiratory Irritant: Inhalation of vapors or dust might irritate the respiratory system.
  • Chemical Waste Disposal: As with any organic compound, proper disposal procedures according to local regulations are recommended.
, particularly nucleophilic ring-opening reactions due to the inherent strain in the aziridine ring. This reactivity can be harnessed to synthesize more complex molecules. A typical reaction involving this compound can be represented as follows:

(R)tert butyl 2 methylaziridine 1 carboxylate+RMgXSubstituted Amine+Other Products(R)-\text{tert butyl 2 methylaziridine 1 carboxylate}+\text{RMgX}\rightarrow \text{Substituted Amine}+\text{Other Products}

Here, RMgX represents a Grignard reagent that can react with the aziridine to form substituted amines, which are valuable in pharmaceuticals.

While (R)-tert-butyl 2-methylaziridine-1-carboxylate itself may not exhibit direct biological activity, it serves as a precursor for synthesizing biologically active compounds. These derivatives can possess various pharmacological properties, including potential anti-cancer and enzyme-inhibiting activities. The biological effects largely depend on the specific modifications made to the aziridine structure during subsequent synthetic steps.

The synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate typically involves several steps:

  • Formation of the Aziridine Ring: This can be achieved through the reaction of tert-butyl bromoacetate with an appropriate amine under basic conditions.
  • Chirality Induction: Chiral auxiliaries or catalysts are often employed to ensure that the resulting aziridine is in the desired (R) configuration.
  • Solvent and Conditions: Common solvents include tetrahydrofuran (THF), and reactions are usually conducted under inert atmospheres to prevent moisture interference .

For industrial applications, processes are optimized for larger-scale production, utilizing continuous flow reactors and automated systems to maintain quality and yield.

(R)-tert-butyl 2-methylaziridine-1-carboxylate has several applications:

  • Organic Synthesis: It acts as a versatile building block for constructing complex organic molecules, particularly in pharmaceutical development.
  • Medicinal Chemistry: The compound is explored as a precursor for synthesizing enzyme inhibitors and other therapeutic agents.
  • Material Science: It finds use in developing new materials with unique properties, such as specialty polymers and coatings .

Interaction studies involving (R)-tert-butyl 2-methylaziridine-1-carboxylate focus on its role as a reactive intermediate in various chemical transformations. Its ability to undergo nucleophilic attack makes it valuable in synthesizing compounds that interact with biological targets. The specific interactions depend on the final products derived from this compound and their respective mechanisms of action .

Several compounds share structural similarities with (R)-tert-butyl 2-methylaziridine-1-carboxylate, notably other aziridines and chiral building blocks. Here are some comparable compounds:

Compound NameStructure FeaturesNotability
(S)-tert-butyl 2-methylaziridine-1-carboxylateEnantiomer of (R)-tert-butyl 2-methylaziridine-1-carboxylateUsed in studies comparing stereochemistry effects
tert-butyl 3-methylaziridine-1-carboxylateSimilar aziridine structure but with different substitutionExplored for different biological activities
(R)-phenyl 2-methylaziridine-1-carboxylateContains a phenyl group instead of tert-butylInvestigated for its potential medicinal properties

The uniqueness of (R)-tert-butyl 2-methylaziridine-1-carboxylate lies in its specific chirality and steric properties imparted by the tert-butyl group, making it particularly useful in asymmetric synthesis applications where control over stereochemistry is crucial .

XLogP3

1.3

Dates

Modify: 2023-08-17

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